molecular formula C15H18OS B13100547 Cyclopentyl2-(2-thiomethylphenyl)ethylketone

Cyclopentyl2-(2-thiomethylphenyl)ethylketone

Cat. No.: B13100547
M. Wt: 246.4 g/mol
InChI Key: QCSZWQCMZIJIOT-UHFFFAOYSA-N
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Description

Cyclopentyl2-(2-thiomethylphenyl)ethylketone is an organic compound with the chemical formula C15H20OS It is a ketone derivative characterized by the presence of a cyclopentyl group and a thiomethylphenyl group attached to an ethyl ketone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl2-(2-thiomethylphenyl)ethylketone typically involves the reaction of cyclopentanone with 2-(2-thiomethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ketone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl2-(2-thiomethylphenyl)ethylketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl2-(2-thiomethylphenyl)ethylketone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl2-(2-thiomethylphenyl)ethylketone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Cyclopentyl2-(2-thiomethylphenyl)ethylketone can be compared with other similar compounds, such as:

    Cyclopentyl2-(2-methylphenyl)ethylketone: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.

    Cyclopentyl2-(2-thiomethylphenyl)ethanol: Contains a hydroxyl group instead of a ketone, leading to different physical and chemical properties.

    Cyclopentyl2-(2-thiomethylphenyl)ethylamine:

The presence of the thiomethyl group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

2-(3-cyclopentyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C15H18OS/c16-15(13-6-2-3-7-13)10-9-12-5-1-4-8-14(12)11-17/h1,4-5,8,11,13H,2-3,6-7,9-10H2

InChI Key

QCSZWQCMZIJIOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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